(Z)-tert-butyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-tert-butyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C23H24O7 and its molecular weight is 412.438. The purity is usually 95%.
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Scientific Research Applications
Epoxide Formation and Characterization
Research by Dawid et al. (2001) on the epoxide of a ketene acetal demonstrates the formation and characterization of a new type of oxirane, which is relevant to understanding the reactivity and potential applications of similar complex molecules in synthetic chemistry (Dawid, Venneri, & Warkentin, 2001).
Catalytic Reactions for Organic Synthesis
Liu and Hii (2011) explored alternative catalysts for the Fujiwara-Moritani reactions, which involve the coupling of acetanilides and butyl acrylate. This research is relevant for the synthesis of complex organic compounds, including those with benzofuran moieties (Liu & Hii, 2011).
Molecular and Solid-State Structure Analysis
The work by Tomaščiková et al. (2008) on the molecular and solid-state structure of a complex molecule provides insights into the analytical techniques used to elucidate the structure of intricate organic compounds, which is crucial for understanding their chemical properties and potential applications (Tomaščiková et al., 2008).
Hydrogenation Reactions for Asymmetric Synthesis
Imamoto et al. (2012) discussed the use of chiral phosphine ligands for the rhodium-catalyzed asymmetric hydrogenation of alkenes. Such catalytic systems could be applicable in the enantioselective synthesis of compounds containing similar structural features to the query compound (Imamoto et al., 2012).
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-8-9-17-19(12-16)29-20(22(17)25)10-14-6-7-15(26-4)11-18(14)27-5/h6-12H,13H2,1-5H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYPZAGURHFCIH-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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